6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
CAS No.: 1346447-29-7
Cat. No.: VC2715545
Molecular Formula: C9H8INO3
Molecular Weight: 305.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346447-29-7 |
|---|---|
| Molecular Formula | C9H8INO3 |
| Molecular Weight | 305.07 g/mol |
| IUPAC Name | 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid |
| Standard InChI | InChI=1S/C9H8INO3/c10-7-4-5(9(12)13)8-6(11-7)2-1-3-14-8/h4H,1-3H2,(H,12,13) |
| Standard InChI Key | YILXTUKWZXNMFP-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C(=CC(=N2)I)C(=O)O)OC1 |
| Canonical SMILES | C1CC2=C(C(=CC(=N2)I)C(=O)O)OC1 |
Introduction
Chemical Structure and Identification
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid is a complex heterocyclic compound characterized by its distinct structural arrangement. The compound's core structure consists of a pyridine ring fused with a dihydropyran ring system, creating the pyrano[3,2-b]pyridine scaffold. This core structure is further functionalized with an iodine substituent at position 6 and a carboxylic acid group at position 8, which contribute significantly to its chemical reactivity and potential biological activities.
Structural Characteristics
The compound belongs to the family of pyranopyridines, which are bicyclic heterocycles containing both oxygen and nitrogen atoms in their ring systems. The SMILES notation for this compound is C1CC2=C(C(=CC(=N2)I)C(=O)O)OC1, representing its complex molecular arrangement. The presence of the iodine substituent is particularly notable as it enhances the compound's reactivity and creates potential for various chemical transformations.
Identification Parameters
The compound can be identified through several key parameters, which are essential for its characterization and quality control:
| Parameter | Value | Reference |
|---|---|---|
| CAS Number | 1346447-29-7 | |
| Molecular Formula | C9H8INO3 | |
| Exact Mass | 304.954865 | |
| MFCD Number | MFCD20487134 |
Physical Properties
Understanding the physical properties of 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid is fundamental for its handling, storage, and application in various chemical processes. These properties determine its behavior under different conditions and influence its potential uses in research and development.
Basic Physical Characteristics
The compound exhibits specific physical properties that distinguish it from related compounds:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 305.069 g/mol | |
| Physical State | Solid (presumed) | |
| Density | 2.0±0.1 g/cm³ | |
| Boiling Point | 505.3±50.0 °C at 760 mmHg | |
| Flash Point | 259.4±30.1 °C |
The high boiling and flash points indicate thermal stability, which is an important consideration for laboratory procedures and storage conditions. The relatively high density suggests a compact molecular packing in its solid form.
Solubility and Partition Coefficient
The compound's interaction with various solvents is dictated by its structural features, including the presence of both polar and nonpolar functional groups:
The LogP value of 2.84 indicates moderate lipophilicity, suggesting better solubility in organic solvents compared to water. This property is particularly relevant for predicting the compound's behavior in biological systems and its potential for membrane permeation.
Spectroscopic Properties
Spectroscopic properties are crucial for identification and purity assessment:
The refractive index provides information about the optical properties of the compound, which can be used for identification and purity assessment. The low vapor pressure indicates minimal volatility at room temperature, which has implications for handling and storage.
Chemical Properties and Reactivity
The chemical behavior of 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid is largely determined by its functional groups and structural arrangement. The presence of the iodine substituent, carboxylic acid group, and heterocyclic system creates a unique reactivity profile.
Functional Group Reactivity
The compound contains several reactive functional groups that can participate in various chemical transformations:
-
The carboxylic acid group at position 8 can undergo typical reactions including esterification, amidation, and reduction.
-
The iodine substituent at position 6 is particularly valuable for cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.
-
The pyridine nitrogen atom can act as a nucleophile or coordinate with metals.
-
The dihydropyran oxygen may participate in reactions as a weak nucleophile.
These functional groups provide multiple reaction sites, making the compound versatile in synthetic applications and derivatization.
Stability Considerations
Given its structure, the compound may exhibit sensitivity to specific conditions:
-
The carboxylic acid functionality might be susceptible to decarboxylation under harsh thermal conditions.
-
The iodine substituent could potentially be sensitive to strong oxidizing or reducing agents.
-
The heterocyclic system generally provides stability through resonance effects.
These stability considerations are important for determining appropriate handling, storage, and reaction conditions.
Analytical Characterization
Proper characterization of 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid is essential for confirming its identity, assessing purity, and evaluating its properties for various applications.
Spectroscopic Analysis
Various spectroscopic techniques can be employed for structural elucidation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR would provide valuable information about the hydrogen and carbon environments in the molecule, confirming its structure.
-
Infrared (IR) Spectroscopy: This would reveal characteristic absorption bands for the carboxylic acid functionality (typically around 1700-1725 cm^-1 for C=O stretch and 2500-3300 cm^-1 for O-H stretch).
-
Mass Spectrometry: Would confirm the molecular weight of 305.069 and provide fragmentation patterns characteristic of the compound's structure.
Chromatographic Methods
Chromatographic techniques are valuable for both analytical and preparative purposes:
-
High-Performance Liquid Chromatography (HPLC): Useful for purity assessment and potential isolation.
-
Thin-Layer Chromatography (TLC): Provides a simple method for monitoring reactions and preliminary purity assessment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume